1-[2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(3-chlorophenyl)piperazine
CAS No.: 1115318-22-3
Cat. No.: VC4928674
Molecular Formula: C26H28ClN5O
Molecular Weight: 461.99
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1115318-22-3 |
|---|---|
| Molecular Formula | C26H28ClN5O |
| Molecular Weight | 461.99 |
| IUPAC Name | 2-(4-butoxyphenyl)-4-[4-(3-chlorophenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine |
| Standard InChI | InChI=1S/C26H28ClN5O/c1-2-3-17-33-23-9-7-20(8-10-23)24-19-25-26(28-11-12-32(25)29-24)31-15-13-30(14-16-31)22-6-4-5-21(27)18-22/h4-12,18-19H,2-3,13-17H2,1H3 |
| Standard InChI Key | GPBWONTUSBKNCT-UHFFFAOYSA-N |
| SMILES | CCCCOC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)N4CCN(CC4)C5=CC(=CC=C5)Cl |
Introduction
Key Functional Groups:
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Pyrazolo[1,5-a]pyrazine: This scaffold is often associated with kinase inhibition and other pharmacological activities.
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Piperazine: Widely used in medicinal chemistry for enhancing solubility and binding affinity.
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Butoxyphenyl and Chlorophenyl Groups: These substituents are critical for modulating lipophilicity, electronic properties, and biological activity.
2.1. Pharmacological Relevance
Heterocyclic compounds containing pyrazolo-pyrazine and piperazine scaffolds have been explored for various therapeutic applications:
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Protein Kinase Inhibition: Pyrazolo[1,5-a]pyrazines are known to modulate kinase pathways, including serum and glucocorticoid-regulated kinases (SGK), which are implicated in inflammatory diseases like rheumatoid arthritis and osteoarthritis .
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Antimicrobial Activity: Piperazine derivatives have demonstrated antibacterial potential against Gram-positive and Gram-negative bacteria .
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Antiviral Properties: Similar heterocycles have been investigated as disruptors of viral polymerase interfaces, particularly in influenza research .
2.2. Drug Design Potential
The compound's structural features suggest promise in:
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Targeting ATP-binding sites of enzymes.
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Enhancing selectivity for specific protein targets due to its aromatic substitutions.
Synthetic Pathways
While specific synthesis details for this compound are unavailable in the provided results, general strategies for similar structures include:
3.1. Core Formation
The pyrazolo[1,5-a]pyrazine core can be synthesized via:
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Cyclization of hydrazines with diketones or ketoesters.
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Functionalization using electrophilic aromatic substitution reactions to introduce substituents at desired positions.
3.2. Substituent Introduction
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The butoxyphenyl group can be introduced via alkylation or Williamson ether synthesis.
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The chlorophenyl-piperazine moiety can be attached using nucleophilic substitution reactions involving halogenated intermediates.
3.3. Optimization
Final steps often involve purification and characterization using NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structure.
Data Table: Key Features
| Feature | Description |
|---|---|
| Molecular Formula | C22H25ClN4O |
| Functional Groups | Pyrazolo-pyrazine, Butoxyphenyl, Chlorophenyl-piperazine |
| Potential Applications | Anti-inflammatory, antimicrobial, antiviral |
| Synthetic Challenges | Regioselective functionalization of pyrazolo-pyrazine |
| Biological Relevance | Modulation of kinase activity; potential as a lead compound |
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